molecular formula C10H5ClN2O4 B2528681 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 155873-64-6

1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

Cat. No.: B2528681
CAS No.: 155873-64-6
M. Wt: 252.61
InChI Key: DMLNDCQNBCAVPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is an organic compound characterized by a pyrrole ring substituted with a 4-chloro-3-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione typically involves the reaction of 4-chloro-3-nitroaniline with maleic anhydride under specific conditions. The reaction is carried out in a solvent such as acetic acid at elevated temperatures to facilitate the formation of the pyrrole ring .

Industrial Production Methods

For industrial-scale production, the process may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione is unique due to its combination of a pyrrole ring with both chloro and nitro substituents. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .

Biological Activity

1-(4-Chloro-3-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione, also known by its CAS number 155873-64-6, is an organic compound that has garnered attention for its potential biological activities. Its structure features a pyrrole ring substituted with a 4-chloro-3-nitrophenyl group, which may influence its reactivity and interaction with biological targets.

  • Molecular Formula : C10H7ClN2O4
  • Molar Mass : 254.63 g/mol
  • Structural Characteristics : The compound includes a pyrrole moiety, which is known for its biological significance and potential pharmacological effects.

Synthesis

The synthesis of this compound typically involves the reaction between 4-chloro-3-nitroaniline and maleic anhydride under specific conditions, often in solvents like acetic acid at elevated temperatures. This method ensures the formation of the desired pyrrole structure while allowing for the introduction of functional groups that may enhance biological activity .

Antitumor Activity

Research indicates that derivatives of pyrrole compounds, including those similar to this compound, exhibit significant antitumor properties. For instance, studies have shown that certain derivatives can inhibit the growth of various cancer cell lines and reduce tumor growth in vivo. These compounds interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, which are critical in cancer progression .

Table 1: Summary of Antitumor Activity of Pyrrole Derivatives

Compound NameCell Lines TestedGI50 (M)Mechanism of Action
4-Amino-3-chloro-1H-pyrrole-2,5-dioneHCT-116, SW-6201.0–1.6 × 10⁻⁸Inhibition of EGFR/VEGFR2
This compoundTBDTBDTBD

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • Interaction with Receptors : The compound has been shown to form stable complexes with the ATP-binding sites of growth factor receptors like EGFR and VEGFR2.
  • Membrane Interaction : It can potentially intercalate into lipid bilayers, affecting membrane integrity and function.
  • Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components leading to cytotoxic effects .

Case Studies

In a study investigating various pyrrole derivatives' biological activities, researchers synthesized multiple compounds from 3,4-dichloro-1H-pyrrole-2,5-diones and evaluated their effects on colon cancer cell lines. One notable derivative demonstrated potent antiproliferative activity with a GI50 in the nanomolar range against several cancer types. Additionally, the compound exhibited antioxidant properties and low toxicity profiles in preliminary assessments .

Properties

IUPAC Name

1-(4-chloro-3-nitrophenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClN2O4/c11-7-2-1-6(5-8(7)13(16)17)12-9(14)3-4-10(12)15/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLNDCQNBCAVPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)C=CC2=O)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.